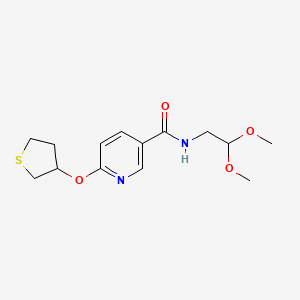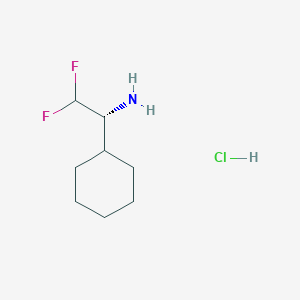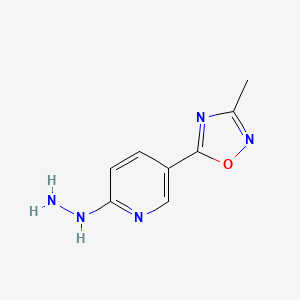
2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (hereafter referred to as 2-BDMTID) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is an important component of many traditional medicines, and has been studied for its potential therapeutic effects. In recent years, 2-BDMTID has gained attention for its potential use in laboratory experiments, as it has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-BDMTID is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-BDMTID has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, it has been found to have anti-cancer and anti-tumor effects. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-BDMTID has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. In addition, it has a wide range of potential applications, and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable, and can degrade quickly in the presence of light and oxygen. In addition, its effects are not always consistent, and can vary depending on the concentration and conditions used.
Orientations Futures
The potential applications of 2-BDMTID in laboratory experiments are still being explored. Some potential future directions for research include further investigation of its anti-cancer and anti-tumor effects, as well as its potential applications in the treatment of neurological disorders. In addition, further research could be done to explore the potential of 2-BDMTID as an antioxidant, anti-inflammatory, and anti-microbial agent. Finally, research could be done to improve the stability of 2-BDMTID, and to develop new methods for synthesizing it.
Méthodes De Synthèse
2-BDMTID can be synthesized through a variety of methods. One widely used method is the reaction of 2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with ethyl acetate in the presence of an acid catalyst. This reaction produces 2-BDMTID in high yields and is relatively simple to perform.
Applications De Recherche Scientifique
2-BDMTID has been studied for its potential therapeutic effects, as it has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-microbial agent. It has also been shown to have anti-cancer and anti-tumor effects. In addition, 2-BDMTID has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-8-14-15(9-12(11)2)17(20)18(16(14)19)10-13-6-4-3-5-7-13/h3-7,14-15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHPATCRRWDZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)
![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


